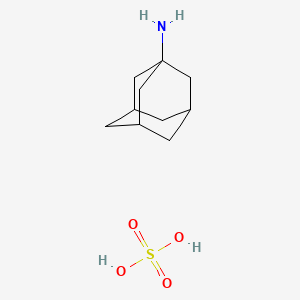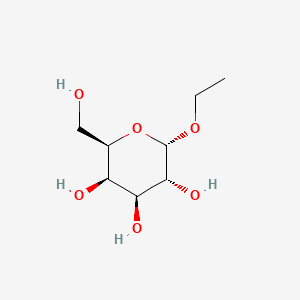
3-(4-Methylpiperazin-1-yl)benzoic acid
Overview
Description
“3-(4-Methylpiperazin-1-yl)benzoic acid” is an organic compound with the CAS number 215309-01-6 . It is used in laboratory chemicals . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “3-(4-Methylpiperazin-1-yl)benzoic acid” involves the use of 1-Methylpiperazine and 4-Formylbenzoic acid . In the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML), this compound is used as an intermediate .Molecular Structure Analysis
The molecular formula of “3-(4-Methylpiperazin-1-yl)benzoic acid” is C12H16N2O2 . The molecular weight is 220.27 .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of imatinib, an anticancer drug . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.27 . It is a solid at room temperature . The density is 1.188g/cm³ . The melting point is 187-190 °C, and the boiling point is 400.2°C at 760 mmHg . The compound is soluble in organic solvents such as ethanol and dichloromethane, and slightly soluble in water .Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-(4-Methylpiperazin-1-yl)benzoic acid” is used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
- Methods of Application : While the exact methods of application or experimental procedures are not specified, it typically involves chemical reactions with other compounds to form the desired pharmaceutical ingredient .
- Results or Outcomes : The result is the production of various pharmaceutical ingredients that are used in different medications .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Some derivatives of “3-(4-Methylpiperazin-1-yl)benzoic acid” have shown antibacterial activity .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it typically involves testing the compounds against various bacterial strains .
- Results or Outcomes : The most active eight piperazine chrome-2-one derivatives showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Imatinib Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-(4-Methylpiperazin-1-yl)benzoic acid” is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it typically involves chemical reactions with other compounds to form Imatinib .
- Results or Outcomes : The result is the production of Imatinib, a medication that has been effective in the treatment of certain types of cancer .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Methylpiperazin-1-yl)benzoic acid” is used in organic synthesis .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it typically involves chemical reactions with other compounds in the process of organic synthesis .
- Results or Outcomes : The result is the production of various organic compounds .
Imatinib Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-(4-Methylpiperazin-1-yl)benzoic acid” is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it typically involves chemical reactions with other compounds to form Imatinib .
- Results or Outcomes : The result is the production of Imatinib, a medication that has been effective in the treatment of certain types of cancer .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Methylpiperazin-1-yl)benzoic acid” is used in organic synthesis .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it typically involves chemical reactions with other compounds in the process of organic synthesis .
- Results or Outcomes : The result is the production of various organic compounds .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALATUFUWLWCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406300 | |
| Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)benzoic acid | |
CAS RN |
215309-01-6 | |
| Record name | 3-(4-Methyl-1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215309-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
